Chlorofluoromethane

Descripción

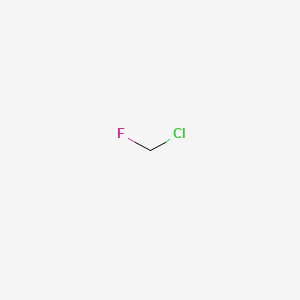

Structure

3D Structure

Propiedades

IUPAC Name |

chloro(fluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClF/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCDCDSDNJVCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClF | |

| Record name | chlorofluoromethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorofluoromethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020305, DTXSID10424071 | |

| Record name | Chlorofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon chloride fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas; [SynQuest Laboratories MSDS] | |

| Record name | Chlorofluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-70-4, 1691-88-9, 220437-77-4 | |

| Record name | Chlorofluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorofluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorofluoromethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon chloride fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorofluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUM8OUO53E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Fundamental Spectroscopic Properties of Chlorofluoromethane (CH₂ClF)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the fundamental spectroscopic properties of chlorofluoromethane (CH₂ClF, HCFC-31). It covers the core principles and experimental data derived from rotational, vibrational, and electronic spectroscopy. Key quantitative data are summarized in structured tables for ease of reference. Detailed experimental protocols for the cited spectroscopic techniques are provided, along with graphical representations of experimental workflows and logical relationships to aid in understanding the analysis process. This document is intended to serve as a core reference for scientists and researchers working with this molecule.

Introduction

This compound (CH₂ClF), also known as HCFC-31 or Freon 31, is a hydrochlorofluorocarbon with the chemical formula CH₂ClF.[1] It is a colorless, odorless, and flammable gas.[1] While its use has been largely phased out under the Montreal Protocol due to its ozone-depleting potential, understanding its fundamental molecular properties remains crucial for atmospheric modeling, environmental monitoring, and as a reference molecule in computational and experimental spectroscopy.[1] The spectroscopic properties of a molecule are intrinsically linked to its structure, bonding, and energy levels. This guide details the rotational, vibrational, and electronic spectra of CH₂ClF, providing the essential data and methodologies for its characterization.

Rotational Spectroscopy

Rotational spectroscopy, primarily conducted in the microwave region, provides highly precise information about the molecular geometry through the determination of its moments of inertia and corresponding rotational constants. For a molecule to have an observable rotational spectrum, it must possess a permanent electric dipole moment, a condition that CH₂ClF meets.[2][3] As an asymmetric top molecule, CH₂ClF has three unique principal moments of inertia, leading to a complex but information-rich rotational spectrum.

Quantitative Rotational Data

The rotational constants for this compound have been determined through high-resolution microwave spectroscopy. These constants are essential for predicting the rotational spectrum and for the precise determination of molecular bond lengths and angles.

Table 1: Experimental Rotational Constants of this compound

| Parameter | Value (cm⁻¹) | Reference |

| A | 1.39467 | [1995Bla/Les:397] |

| B | 0.19066 | [1995Bla/Les:397] |

| C | 0.17328 | [1995Bla/Les:397] |

Experimental Protocol: Microwave Spectroscopy

The rotational spectrum of CH₂ClF is typically measured using a chirped-pulse Fourier-transform microwave (CP-FTMW) spectrometer.[4]

-

Sample Preparation: A dilute mixture of this compound (typically <1%) is prepared in a carrier gas, such as neon or argon.

-

Introduction into Spectrometer: The gas mixture is introduced into a high-vacuum chamber through a pulsed nozzle, creating a supersonic expansion. This process cools the molecules to a very low rotational temperature (around 1 K), which simplifies the spectrum by populating only the lowest energy rotational levels.[5]

-

Microwave Excitation: A short, high-power microwave pulse that sweeps a range of frequencies (e.g., 2-8 GHz) is used to polarize the molecules.[4]

-

Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This signal is detected by a sensitive receiver.

-

Data Processing: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. The resulting high-resolution spectrum shows the rotational transitions.

-

Spectral Analysis: The observed transition frequencies are then fitted to a Hamiltonian for an asymmetric rotor to determine the precise rotational constants (A, B, C) and, if applicable, centrifugal distortion constants and nuclear quadrupole coupling constants.[5][6]

Vibrational Spectroscopy

Vibrational spectroscopy explores the transitions between quantized vibrational energy levels within a molecule. These transitions, typically occurring in the infrared (IR) region of the electromagnetic spectrum, correspond to the stretching and bending of chemical bonds. Both infrared absorption and Raman scattering are used to probe these vibrational modes.

Quantitative Vibrational Data

The gas-phase infrared spectrum of this compound has been extensively studied.[7][8] The molecule has 9 fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy. The assignments of these fundamental bands are crucial for understanding the molecule's force field and thermodynamic properties.

Table 2: Fundamental Vibrational Frequencies of this compound (CH₂ClF)

| Mode | Symmetry | Assignment | Frequency (cm⁻¹) |

| ν₁ | A' | CH₂ symmetric stretch | 3037 |

| ν₂ | A' | CH₂ scissors | 1465 |

| ν₃ | A' | CH₂ wag | 1238 |

| ν₄ | A' | C-F stretch | 1065 |

| ν₅ | A' | CH₂ rock | 811 |

| ν₆ | A' | C-Cl stretch | 759 |

| ν₇ | A'' | CH₂ asymmetric stretch | 3110 |

| ν₈ | A'' | CH₂ twist | 1145 |

| ν₉ | A'' | Out-of-plane bend | 367 |

(Note: Frequencies are approximate values from gas-phase IR spectra and may vary slightly between different studies. The assignments are based on computational analysis and comparison with related molecules.)[7][8]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The vibrational analysis of gas-phase CH₂ClF is typically performed using a Fourier Transform Infrared (FTIR) spectrometer.[7]

-

Sample Handling: A sample of pure CH₂ClF gas is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or KRS-5).[8][9] The path length of the cell can be varied (e.g., 10-15 cm) to optimize the absorption signal.[8][9]

-

Instrument Setup: The measurements are performed using an FTIR spectrometer. For a broad survey, the spectral range is typically set from 400 to 4000 cm⁻¹ or higher.[8] The resolution is adjusted based on the experimental goals; medium resolution (e.g., 0.2 cm⁻¹) is often sufficient for identifying fundamental bands, while higher resolution may be needed to resolve rotational fine structure.[7]

-

Data Acquisition: A background spectrum of the evacuated gas cell is first recorded. Then, the sample is introduced at a known pressure (e.g., in the 0.1–60 kPa range) and temperature (e.g., 298 K), and the sample spectrum is recorded.[7][8] Multiple scans are often co-added to improve the signal-to-noise ratio.[8]

-

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

-

Spectral Analysis: The absorption bands in the spectrum are identified. The positions, intensities, and shapes of these bands are used to assign them to specific fundamental vibrations, overtones, or combination bands, often with the aid of quantum-chemical calculations.[7]

Electronic Spectroscopy

Electronic spectroscopy involves transitions between different electronic energy levels in a molecule, typically induced by the absorption of ultraviolet (UV) or visible light.[10] For small molecules like this compound, these transitions usually occur in the vacuum ultraviolet (VUV) region. Photoelectron spectroscopy (PES) is another powerful technique that provides information about the binding energies of electrons in molecular orbitals.[11]

Quantitative Electronic Data

The HeI and HeII photoelectron spectra of chlorofluoromethanes have been recorded to determine the ionization energies associated with their molecular orbitals.[12] High-resolution spectra can also reveal vibrational fine structure, providing information about the geometry of the resulting molecular ion.[12]

Table 3: Selected Ionization Energies for Chlorofluoromethanes

| Molecule | Ionization Energy (eV) | Orbital Assignment / Description |

| CF₂Cl₂ | 12.1 | Chlorine lone pair |

| CF₂Cl₂ | 13.1 | Chlorine lone pair |

| CFCl₃ | 11.8 | Chlorine lone pair |

| CFCl₃ | 12.4 | Chlorine lone pair |

| CFCl₃ | 15.05 | C-Cl bonding / Fluorine lone pair mix |

(Note: Data for CH₂ClF is not explicitly detailed in the provided search results, so data for structurally related dichlorodifluoromethane (B179400) and trithis compound (B166822) are shown for context and comparison.)[12]

Experimental Protocol: Photoelectron Spectroscopy (PES)

-

Ionization Source: A high-energy monochromatic radiation source, typically a helium discharge lamp producing HeI (21.22 eV) or HeII (40.8 eV) photons, is used to irradiate the sample.[12]

-

Sample Introduction: A gaseous sample of CH₂ClF is introduced into a high-vacuum chamber where it interacts with the photon beam.

-

Photoelectron Ejection: The incident photons ionize the molecules by ejecting electrons from various molecular orbitals.

-

Energy Analysis: The ejected photoelectrons travel into an electron energy analyzer, which measures their kinetic energy (KE).

-

Detection: The energy-analyzed electrons are detected, and a spectrum is generated by plotting the number of detected electrons as a function of their binding energy (BE), calculated as BE = hν - KE, where hν is the energy of the incident photon.

-

Spectral Calibration: The energy scale is calibrated using a known standard, such as argon or xenon, which is added to the sample gas.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. physics.dcu.ie [physics.dcu.ie]

- 3. m.youtube.com [m.youtube.com]

- 4. Application of Intensity Ratios to Disentangle Rotational Spectra of Large Molecular Clusters: Trifluoroethylene with up to 6 CO2 Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.ifpan.edu.pl [info.ifpan.edu.pl]

- 6. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 7. An integrated experimental and quantum-chemical investigation on the vibrational spectra of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Thermochemical Properties of Gaseous Chlorofluoromethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of gaseous chlorofluoromethane (CH₂FCl). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring accurate thermodynamic data. This document details the experimental and computational methodologies used to determine these properties and presents the most reliable data in a clear and accessible format.

Introduction

This compound (CH₂FCl), also known as Freon 31, is a hydrochlorofluorocarbon (HCFC) that has seen use as a refrigerant and in other applications. Understanding its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for modeling its behavior in chemical reactions, assessing its environmental impact, and for various industrial process calculations. This guide synthesizes critically evaluated data and methodologies to provide a robust reference for scientific and engineering applications.

Thermochemical Data

The thermochemical properties of gaseous this compound have been determined through a combination of experimental measurements and theoretical calculations. The following tables summarize the key quantitative data.

Table 1: Standard Molar Thermochemical Properties at 298.15 K and 1 bar

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | -263.3 ± 1.1 | kJ/mol |

| Standard Molar Entropy | S° | 264.41 | J/(mol·K) |

| Standard Molar Heat Capacity (Constant Pressure) | C_p° | 45.98 | J/(mol·K) |

Data sourced from Active Thermochemical Tables and the NIST Chemistry Webbook.[1][2]

Table 2: Ideal Gas Molar Heat Capacity (C_p°) at Various Temperatures

| Temperature (K) | Molar Heat Capacity (J/(mol·K)) |

| 298.15 | 45.98 |

| 300 | 46.21 |

| 400 | 55.03 |

| 500 | 62.77 |

| 600 | 69.34 |

| 700 | 74.88 |

| 800 | 79.62 |

| 900 | 83.69 |

| 1000 | 87.21 |

| 1100 | 90.28 |

| 1200 | 92.98 |

Data calculated using the Shomate Equation parameters from the NIST Chemistry Webbook.[2]

Experimental Protocols for Determination of Thermochemical Properties

The determination of the thermochemical properties of gaseous compounds like this compound relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation by Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For gaseous this compound, this is typically determined through reaction calorimetry, often involving combustion in a bomb calorimeter.

Experimental Protocol: Constant-Volume (Bomb) Calorimetry

Constant-volume calorimetry is employed to measure the heat of combustion of a substance.[3] For a gaseous sample like this compound, specialized handling is required.

Apparatus:

-

A high-pressure stainless steel "bomb" vessel.

-

A water-filled, insulated calorimeter jacket.

-

A motorized stirrer.

-

A high-precision thermometer (e.g., a thermistor).

-

An ignition system with a fusible wire.

-

A gas handling system for introducing the gaseous sample and oxygen.

-

A pressure gauge.

Procedure:

-

Sample Introduction: A known mass of this compound gas is introduced into the bomb from a storage cylinder. The mass can be determined by weighing the cylinder before and after filling the bomb.

-

Pressurization: The bomb is then filled with a known excess of pure oxygen, typically to a pressure of around 25-30 atm.[4] This ensures complete combustion. The system is checked for leaks.

-

Assembly: The sealed bomb is placed in the calorimeter, which is filled with a precisely known mass of water. The stirrer and thermometer are positioned.

-

Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its known heat capacity. The heat capacity of the calorimeter is determined in a separate calibration experiment using a standard substance with a known heat of combustion, such as benzoic acid.[5]

-

Corrections: Corrections are applied for the heat of combustion of the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

-

Calculation of Enthalpy of Formation: The experimentally determined enthalpy of combustion is then used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF, and HCl) to calculate the standard enthalpy of formation of this compound using Hess's Law.

Determination of Entropy and Heat Capacity by Spectroscopy and Statistical Thermodynamics

The standard entropy (S°) and heat capacity (C_p°) of a gas can be determined with high accuracy from molecular properties obtained through spectroscopic techniques, coupled with the principles of statistical mechanics.[6]

Experimental Protocol: Infrared and Raman Spectroscopy

Spectroscopic methods are used to probe the vibrational and rotational energy levels of a molecule.

Apparatus:

-

A high-resolution Fourier Transform Infrared (FTIR) spectrometer for infrared spectroscopy.

-

A Raman spectrometer with a suitable laser excitation source.

-

A gas cell with appropriate windows (e.g., KBr for infrared).

Procedure:

-

Sample Preparation: A sample of purified gaseous this compound is introduced into the gas cell.

-

Data Acquisition: The infrared and Raman spectra are recorded over a wide range of frequencies. For infrared spectroscopy, this typically covers the mid-infrared region (e.g., 400-4000 cm⁻¹) where most fundamental vibrational modes occur.[7]

-

Spectral Analysis: The observed absorption bands in the infrared spectrum and scattered lines in the Raman spectrum are assigned to specific vibrational modes of the molecule.[7] This assignment is often aided by quantum-chemical calculations.

-

Determination of Vibrational Frequencies: The positions of the band centers provide the fundamental vibrational frequencies of the molecule.

-

Determination of Rotational Constants: High-resolution rotational or rovibrational spectroscopy (e.g., microwave spectroscopy) is used to determine the rotational constants of the molecule.

Table 3: Molecular Properties of this compound for Statistical Thermodynamic Calculations

| Property | Symbol | Value | Units |

| Rotational Constant A | A | 0.749 | cm⁻¹ |

| Rotational Constant B | B | 0.189 | cm⁻¹ |

| Rotational Constant C | C | 0.162 | cm⁻¹ |

| Vibrational Frequencies | ν₁, ν₂, ν₃, ν₄, ν₅, ν₆, ν₇, ν₈, ν₉ | 3026, 1475, 1360, 1068, 760, 420, 3026, 1178, 920 | cm⁻¹ |

Rotational constants and vibrational frequencies are critical inputs for the statistical mechanics calculations.[7]

Theoretical Framework: Statistical Thermodynamics

The thermochemical properties of an ideal gas can be calculated from its molecular properties using the principles of statistical mechanics.[8] The total energy of a molecule is approximated as the sum of its translational, rotational, vibrational, and electronic energies. A partition function (Q) is calculated, which describes how the molecules are distributed among these energy levels at a given temperature.

From the partition function, the macroscopic thermodynamic properties can be derived using the following fundamental equations:

-

Internal Energy (U): U = N * k_B * T^2 * (d(ln(Q))/dT)_V

-

Entropy (S): S = N * k_B * (ln(Q/N) + T * (d(ln(Q))/dT)_V + 1)

-

Heat Capacity at Constant Volume (C_V): C_V = (dU/dT)_V

-

Heat Capacity at Constant Pressure (C_p): C_p = C_V + R (for an ideal gas)

Where:

-

N is the number of molecules

-

k_B is the Boltzmann constant

-

T is the absolute temperature

-

V is the volume

-

R is the ideal gas constant

The total partition function (Q) is the product of the partition functions for each degree of freedom: Q = q_trans * q_rot * q_vib * q_elec.

Visualized Workflow for Data Determination

The following diagram illustrates the workflow for determining the thermochemical properties of gaseous this compound, from experimental measurements and theoretical calculations to the final data.

Conclusion

This guide has presented a detailed overview of the thermochemical properties of gaseous this compound, including its standard enthalpy of formation, entropy, and heat capacity. The experimental protocols for determining these values through calorimetry and spectroscopy have been outlined, along with the theoretical framework of statistical mechanics that connects molecular properties to macroscopic thermodynamic data. The provided tables and workflow diagram offer a comprehensive and accessible resource for researchers and professionals requiring this information for their work. The data and methodologies presented here are based on critically evaluated sources and represent the current state of knowledge for this compound.

References

- 1. srd.nist.gov [srd.nist.gov]

- 2. Methane, chlorofluoro- [webbook.nist.gov]

- 3. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 4. scienceequip.com.au [scienceequip.com.au]

- 5. General Bomb Run Procedure [uagra.uninsubria.it]

- 6. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. fiveable.me [fiveable.me]

Rovibrational Analysis of Chlorofluoromethane (CH2ClF) Using FTIR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the rovibrational analysis of chlorofluoromethane (CH2ClF), a molecule of interest in atmospheric chemistry, using high-resolution Fourier Transform Infrared (FTIR) spectroscopy. The document details the experimental protocols, data analysis techniques, and key spectroscopic findings, offering a comprehensive resource for researchers in the field.

Introduction

This compound (CH2ClF), also known as HCFC-31, is a hydrochlorofluorocarbon with applications and environmental implications that necessitate a thorough understanding of its molecular dynamics. High-resolution FTIR spectroscopy is a powerful technique for probing the vibrational and rotational energy levels of molecules like CH2ClF. This analysis provides precise data on molecular structure, bond strengths, and intramolecular interactions, which are crucial for atmospheric modeling and monitoring.

This compound is an asymmetric top molecule belonging to the C_s point group.[1] It possesses nine fundamental vibrational modes, six of A' symmetry and three of A'' symmetry.[2] The A' modes give rise to a/b hybrid bands, while the A'' modes produce c-type bands in the infrared spectrum.[1][2]

Experimental Protocols

The high-resolution rovibrational analysis of CH2ClF involves a meticulous experimental setup to capture the fine details of its infrared spectrum.

Sample Preparation

The analysis can be performed on both natural isotopic abundance CH2ClF and isotopically enriched samples (e.g., CH237ClF) to aid in the assignment of spectral lines.[3][4]

-

Purity: Commercially available CH2ClF (typically 98% purity) can be used.[4] For specific studies, isotopically enriched samples may be synthesized in the laboratory.[4]

-

Gas Cell: A single-pass or multi-pass absorption cell is employed to contain the gaseous sample.[1] The path length of the cell is chosen based on the intensity of the absorption bands being studied, with lengths ranging from centimeters to several meters.[1][5]

-

Pressure and Temperature: Spectra are typically recorded at room temperature and low pressures (e.g., 65-80 Pa) to minimize pressure broadening of the rotational lines and achieve high resolution.[1]

FTIR Spectroscopy

High-resolution FTIR spectrometers are essential for resolving the rotational fine structure of the vibrational bands.

-

Instrumentation: A high-resolution FTIR spectrometer, such as a Bruker IFS 125HR or a Bomem DA3.002, is commonly used.[4]

-

Components: The spectrometer is typically equipped with a globar source, a KBr or Ge/KBr beamsplitter, and a sensitive detector like a liquid nitrogen-cooled mercury-cadmium-telluride (MCT) detector.[4]

-

Resolution: The spectra are recorded at a high resolution, typically 0.004 cm-1 or better, to resolve the individual rovibrational transitions.[3][4]

-

Data Acquisition: A large number of scans (e.g., 170-290) are co-added to achieve a high signal-to-noise ratio.[1]

-

Calibration: The spectra are calibrated using well-known absorption lines of reference gases like CO2 or H2O, with wavenumbers taken from databases such as HITRAN.[1] The accuracy of unblended lines is typically on the order of 0.0004 cm-1.[1]

Caption: Experimental workflow for the FTIR rovibrational analysis of CH2ClF.

Rovibrational Analysis

The analysis of the high-resolution FTIR spectrum of CH2ClF involves the assignment of thousands of individual rovibrational transitions to specific quantum number changes.

Theoretical Model

The rovibrational energy levels of an asymmetric top molecule like CH2ClF are typically modeled using Watson's A-reduction Hamiltonian in the Ir representation.[3][6] This Hamiltonian includes terms for the rotational constants (A, B, C) and centrifugal distortion constants.

Spectral Assignment and Fitting

The assignment process is often complex due to the density of lines and the presence of isotopic species. The analysis is aided by:

-

Ground State Combination Differences: Using known ground state rotational constants to confirm assignments.

-

Loomis-Wood Plots: A graphical method to visualize and assign rotational branches.

-

Computational Simulations: Theoretical predictions of the spectrum can guide the initial assignments.

Once a significant number of transitions are assigned, they are fitted using a least-squares method to determine the spectroscopic parameters for both the ground and vibrationally excited states.[3]

Resonances

Due to the proximity of vibrational energy levels, resonances such as Fermi and Coriolis interactions can occur, leading to perturbations in the spectrum.[3][7] For instance, the ν5 and 2ν6 bands of CH2ClF are known to be perturbed by Fermi and Coriolis resonances.[3] These interactions must be included in the theoretical model to accurately fit the experimental data.[3]

Caption: Rovibrational transitions giving rise to P, Q, and R branches in an IR spectrum.

Quantitative Data

The rovibrational analysis of CH2ClF yields precise spectroscopic constants. The following tables summarize some of the key parameters determined for the ν5 and 2ν6 bands of the two main chlorine isotopologues.

Table 1: Spectroscopic Parameters for the ν5/2ν6 Dyad of CH235ClF

| Parameter | v5 = 1 | v6 = 2 |

| Band Origin (cm-1) | 737.5 | 763.5 (estimated) |

| A (cm-1) | Value | Value |

| B (cm-1) | Value | Value |

| C (cm-1) | Value | Value |

| Other constants | ... | ... |

Table 2: Spectroscopic Parameters for the ν5/2ν6 Dyad of CH237ClF

| Parameter | v5 = 1 | v6 = 2 |

| Band Origin (cm-1) | Value | Value |

| A (cm-1) | Value | Value |

| B (cm-1) | Value | Value |

| C (cm-1) | Value | Value |

| Other constants | ... | ... |

(Note: Specific numerical values for rotational and centrifugal distortion constants are extensive and can be found in the cited literature. The band origins are provided as examples.)[1][3]

Table 3: Fundamental Vibrational Frequencies of CH2ClF

| Mode | Symmetry | Frequency (cm-1) |

| ν1 | A' | ~3020 |

| ν2 | A' | ~1440 |

| ν3 | A' | ~1065 |

| ν4 | A' | ~1100 |

| ν5 | A' | ~737 |

| ν6 | A' | ~380 |

| ν7 | A'' | ~3030 |

| ν8 | A'' | ~1230 |

| ν9 | A'' | ~930 |

(Note: These are approximate frequencies. Precise values are determined from high-resolution studies.)[1][2]

Conclusion

The rovibrational analysis of this compound using high-resolution FTIR spectroscopy provides a wealth of information about its molecular properties. The detailed experimental protocols and analytical methods described in this guide are essential for obtaining high-quality data. The resulting spectroscopic parameters are invaluable for a variety of applications, from fundamental molecular physics to atmospheric science. The study of CH2ClF and similar molecules continues to be an active area of research, with ongoing efforts to refine our understanding of their complex rovibrational spectra.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. High resolution FTIR spectroscopy of this compound near 13 micrometri: rovibrational analysis and resonances of nu5 and 2nu6 bands in CH235ClF and CH237ClF [cris.unibo.it]

- 7. researchgate.net [researchgate.net]

Crystal structure of solid chlorofluoromethane

An In-depth Technical Guide to the Crystal Structure of Solid Chlorofluoromethane (CH₂ClF)

Introduction

This compound (CH₂ClF), also known as Freon 31, is a hydrochlorofluorocarbon (HCFC) that has been utilized as a refrigerant. Understanding its solid-state properties, particularly its crystal structure, is fundamental for predicting its behavior at low temperatures, its phase transitions, and its interactions in various environments. This document provides a comprehensive overview of the crystal structure of solid this compound, detailing the crystallographic data obtained from low-temperature neutron powder diffraction studies and outlining the experimental methodology for its determination.

Crystal Structure and Crystallographic Data

The crystal structure of this compound has been determined at low temperatures, revealing a single stable phase.[1] The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle.[1][2][3]

Quantitative Crystallographic Data

The crystallographic data for solid this compound, determined via neutron powder profile refinement, are summarized in the table below.[1] The structure was resolved at both 30 K and 100 K, confirming a single monoclinic phase in this temperature range.

| Parameter | Value | Reference |

| Chemical Formula | CH₂ClF | [2][3][4][5] |

| Crystal System | Monoclinic | [1][2][3] |

| Space Group | P2₁ | [1][2][3] |

| Molecules per Unit Cell (Z) | 2 | [1] |

| Temperature of Data Collection | 30 K / 100 K | [1] |

| Lattice Parameters | ||

| a | 6.7676 Å | [2][3] |

| b | 4.1477 Å | [2][3] |

| c | 5.0206 Å | [2][3] |

| α, γ | 90° | |

| β | 108.205° | [2][3] |

Experimental Protocols

The determination of the crystal structure of a substance that is gaseous at standard temperature and pressure, such as this compound, requires specialized low-temperature in-situ crystallization and data collection techniques. The structure was elucidated using neutron powder diffraction data refined with the Rietveld method.[1]

Sample Preparation and Crystallization

-

Gaseous Sample Introduction: High-purity this compound gas is introduced into a sample holder (typically a vanadium can for neutron diffraction) connected to a cryostat.

-

In-Situ Condensation: The sample holder is cooled using a closed-cycle helium refrigerator to a temperature below the melting point of CH₂ClF (-133.0 °C or 140.2 K). The gas condenses directly into a solid polycrystalline powder within the holder.

-

Thermal Annealing: To improve the crystallinity of the powder and reduce lattice strain, the sample is typically annealed. This involves cycling the temperature, for instance, by warming it to just below the melting point and then slowly cooling it back down to the desired data collection temperature (e.g., 100 K or 30 K).

Neutron Powder Diffraction Data Collection

-

Instrument Setup: The cryostat containing the solidified CH₂ClF sample is mounted on a high-resolution neutron powder diffractometer.

-

Data Acquisition: A neutron beam of a known wavelength is directed at the polycrystalline sample. The neutrons are diffracted by the crystal lattice planes of the randomly oriented crystallites.

-

Detection: A position-sensitive detector or an array of detectors records the intensity of the diffracted neutrons as a function of the scattering angle (2θ). Data is collected over a wide angular range for a sufficient duration to achieve good statistics. Data collection is performed at stable, low temperatures, such as 100 K and 30 K, to minimize thermal motion of the atoms.[1]

Structure Determination and Refinement

-

Powder Profile Indexing: The positions of the observed Bragg peaks in the diffraction pattern are used to determine the unit cell parameters and the Bravais lattice type. For CH₂ClF, this process identified a monoclinic unit cell.

-

Space Group Assignment: Based on the systematic absences of certain reflections in the indexed pattern, the space group is determined. For CH₂ClF, the assigned space group is P2₁.[1][2][3]

-

Structure Solution: An initial structural model is generated. This can be achieved through packing considerations, assuming a reasonable orientation and position of the two CH₂ClF molecules within the asymmetric unit of the P2₁ space group.[1]

-

Rietveld Refinement: The Rietveld method is employed to refine the structural model against the entire experimental powder diffraction profile. This is a least-squares refinement process that minimizes the difference between the observed and calculated diffraction patterns. The refined parameters include:

-

Instrumental Parameters: Zero-point offset, peak shape parameters.

-

Structural Parameters: Lattice parameters, atomic coordinates, site occupancy factors, and atomic displacement parameters (thermal motion).

-

-

Validation: The final refined structure is validated by examining the goodness-of-fit indicators (e.g., R-factors, χ²) and ensuring that the resulting bond lengths, bond angles, and intermolecular distances are chemically sensible.

Visualization of Experimental Workflow

The logical sequence for determining the crystal structure of solid this compound is depicted below.

References

An In-depth Technical Guide to the Discovery and History of Chlorofluoromethane (Freon 31)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorofluoromethane (CH₂ClF), also known as Freon 31 or R-31, is a hydrochlorofluorocarbon (HCFC) that played a role in the early development of refrigeration and chemical synthesis. This technical guide provides a comprehensive overview of the discovery, history, and key technical aspects of this compound. It includes a summary of its physical and chemical properties, detailed experimental protocols for its synthesis based on the foundational Swarts reaction, and a historical timeline of its development and subsequent phase-out due to environmental concerns. The guide also explores the analytical methods available to chemists in the early 20th century for the characterization of such compounds.

Introduction

The quest for safer refrigerants in the early 20th century led to the development of a new class of chemical compounds: chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). Before their invention, refrigeration technology relied on toxic and flammable substances such as ammonia, sulfur dioxide, and methyl chloride.[1] A series of fatal accidents involving these refrigerants highlighted the urgent need for a non-toxic, non-flammable alternative.[2] This need spurred a collaborative effort between major American corporations, including Frigidaire, a subsidiary of General Motors, and DuPont.[2]

This industrial research initiative, led by Thomas Midgley, Jr., and his associate Albert Henne, culminated in the synthesis of the first commercially viable CFCs in 1928.[2][3] While much of the historical focus has been on dichlorodifluoromethane (B179400) (Freon-12), this compound (Freon 31) was also a product of this era of intense innovation in organofluorine chemistry. This guide will delve specifically into the discovery, synthesis, and historical trajectory of Freon 31.

Discovery and Key Figures

The discovery of this compound is intrinsically linked to the broader research program at General Motors aimed at developing safe refrigerants. Thomas Midgley, Jr., a mechanical and chemical engineer, was tasked by Charles F. Kettering of General Motors to lead this research.[4] Midgley, in collaboration with chemist Albert Henne, systematically investigated the properties of various halogenated hydrocarbons.[3]

Their work was built upon the pioneering research of Belgian chemist Frédéric Swarts, who, in the 1890s, had developed the first effective methods for synthesizing organic fluorine compounds.[5] The "Swarts reaction," which involves the exchange of chlorine atoms with fluorine atoms using a metallic fluoride (B91410), became the foundational method for producing CFCs and HCFCs.[6][7]

While a precise date for the first synthesis of this compound is not as well-documented as that of Freon-12, it was one of the family of compounds investigated by Midgley and Henne in the late 1920s. Their systematic approach involved synthesizing various chlorofluorinated methanes and evaluating their physical properties, such as boiling point, toxicity, and flammability.[3]

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | CH₂ClF |

| Molar Mass | 68.48 g/mol [4] |

| Boiling Point | -9.1 °C (15.6 °F; 264.0 K)[4] |

| Melting Point | -133.0 °C (-207.4 °F; 140.2 K)[4] |

| Density (at 20 °C) | 1.271 kg/m ³[4] |

| Ozone Depletion Potential (ODP) | 0.02[4] |

Experimental Protocols: Synthesis of this compound

The primary method for the synthesis of this compound is the Swarts reaction, which involves the halogen exchange of a chlorinated methane (B114726) with a fluoride source, typically in the presence of a catalyst.

Swarts Reaction using Dichloromethane (B109758) and Antimony Trifluoride

This method is a direct application of the Swarts reaction for the preparation of this compound.

Reactants:

-

Dichloromethane (CH₂Cl₂)

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (as a catalyst)

Procedure:

-

A reaction vessel, typically made of a material resistant to hydrogen fluoride (which can be a byproduct), is charged with dichloromethane and a catalytic amount of antimony pentachloride.

-

Antimony trifluoride is then gradually added to the mixture. The reaction is typically carried out at a slightly elevated temperature to facilitate the reaction.

-

The this compound gas produced is continuously distilled from the reaction mixture as it is formed.

-

The evolved gas is passed through a series of purification steps, including a wash with water to remove any acidic byproducts such as hydrogen chloride, followed by a drying agent to remove moisture.

-

The purified this compound can then be collected by condensation in a cold trap (e.g., using a dry ice/acetone bath).

The underlying chemical reaction is:

3 CH₂Cl₂ + 2 SbF₃ → 3 CH₂ClF + 2 SbCl₃

The antimony pentachloride acts as a catalyst by facilitating the transfer of fluorine from antimony trifluoride to the dichloromethane.

Historical Perspective on Early 20th Century Analytical Methods

In the era of the discovery of this compound, the analytical techniques available for the characterization of new compounds, particularly gases, were fundamentally different from the sophisticated spectroscopic methods used today. The identification and characterization of a new gaseous compound like this compound would have relied on a combination of physical and chemical methods:

-

Combustion Analysis: This technique, pioneered by Justus von Liebig, was a cornerstone of organic chemistry in the 19th and early 20th centuries.[8] It involved the complete combustion of a known weight of the sample and the subsequent measurement of the weights of the resulting carbon dioxide and water. This allowed for the determination of the empirical formula of the compound. For halogen-containing compounds, modified methods were used to capture and quantify the resulting hydrogen halides.

-

Gas Density Measurements: The density of the gas could be determined using methods such as the Victor Meyer method or the Dumas method. From the gas density, the molar mass of the compound could be estimated, which, in conjunction with the empirical formula from combustion analysis, could be used to determine the molecular formula.

-

Boiling and Melting Point Determination: These fundamental physical properties were crucial for characterizing new compounds. The boiling point of a volatile liquid or gas could be determined with a fair degree of accuracy using specialized apparatus.

-

Fractional Distillation: For mixtures of volatile compounds, fractional distillation was a key technique for separation and purification. The distinct boiling points of the different components would allow for their isolation.

-

Wet Chemistry Methods: Classical wet chemistry techniques would have been employed to confirm the presence of chlorine and fluorine. For instance, after combustion or decomposition of the compound, the resulting halides could be precipitated as silver halides (for chlorine) or calcium fluoride (for fluorine) and quantified gravimetrically.[9]

The combination of these techniques would have allowed early 20th-century chemists to piece together the identity of a new compound like this compound.

Historical Timeline and Applications

The history of this compound is intertwined with the rise and fall of CFCs and HCFCs.

Caption: A timeline of the discovery, application, and regulation of this compound.

This compound saw use as a refrigerant, designated as R-31.[5][10] Its thermodynamic properties made it suitable for certain refrigeration applications. Additionally, it served as a chemical intermediate in the synthesis of other fluorinated compounds. For example, the pyrolysis of a mixture of dithis compound (B1207983) and this compound can be used to produce hexafluorobenzene.[4]

However, like other HCFCs, this compound was found to contribute to the depletion of the ozone layer, albeit to a lesser extent than CFCs. Its ozone depletion potential (ODP) is 0.02.[4] As a result of the growing understanding of the environmental impact of these compounds, international agreements were established to phase out their production and use. The Montreal Protocol on Substances that Deplete the Ozone Layer, signed in 1987, was a landmark international treaty designed to protect the ozone layer. Under the provisions of this treaty, the production and import of this compound were ultimately banned on January 1, 2015.[4]

Logical Relationships in Synthesis

The synthesis of this compound via the Swarts reaction involves a clear logical flow of steps, from the preparation of reactants to the purification of the final product.

References

- 1. A Short History of Air Conditioning Refrigerant | Kilowatt [kilowatthvac.com]

- 2. Freon: A Collaborative Effort Among Three Companies [thoughtco.com]

- 3. Thomas Midgley Jr. - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Chemical resistance | tesneni.cz [pokornyindustries.com]

- 6. Chlorodifluoromethane - Wikipedia [en.wikipedia.org]

- 7. Chloroform - Wikipedia [en.wikipedia.org]

- 8. homepages.uc.edu [homepages.uc.edu]

- 9. gastestinganalytical.com [gastestinganalytical.com]

- 10. Gas detectors and respiratory protection equipments CH2ClF (R31 - this compound), CAS number 593-70-4 [en.gazfinder.com]

Unraveling the Three-Dimensional Architecture of Chlorofluoromethane: A Technical Guide

An in-depth analysis of the molecular geometry and bonding parameters of chlorofluoromethane (CH2ClF), this guide serves as a critical resource for researchers, scientists, and professionals in drug development. By providing a comprehensive overview of its structural characteristics, this document aims to facilitate a deeper understanding of the molecule's physical and chemical behavior.

This compound, a halogenated methane (B114726) derivative, possesses a central carbon atom bonded to two hydrogen atoms, one chlorine atom, and one fluorine atom. This arrangement results in a distorted tetrahedral molecular geometry. The asymmetry of the substituting halogens leads to variations in bond lengths and angles from the idealized tetrahedral geometry, influencing the molecule's polarity and reactivity.

Quantitative Molecular Geometry Data

The precise bond lengths and angles of this compound have been determined through a combination of experimental techniques, primarily microwave spectroscopy, and computational quantum chemistry methods. The data presented below is compiled from peer-reviewed studies and established chemical databases, offering a quantitative look at the molecule's structure.

| Parameter | Bond/Angle | Experimental Value | Computational Value (CCSD/cc-pVQZ) |

| Bond Lengths | C–H | 1.0884 Å[1] | 1.0836 Å[2] |

| C–Cl | 1.7621 Å[1] | 1.7670 Å[2] | |

| C–F | 1.3698 Å[1] | 1.3543 Å[2] | |

| Bond Angles | H–C–H | 112.30°[2] | 112.30°[2] |

| H–C–Cl | 107.91°[2] | 107.91°[2] | |

| H–C–F | 109.23°[2] | 109.23°[2] | |

| Cl–C–F | 110.109°[1] | 110.22°[2] |

Experimental Determination of Molecular Geometry

The experimental data for the molecular geometry of this compound are primarily derived from microwave spectroscopy and gas-phase electron diffraction studies. These techniques provide highly accurate measurements of the rotational constants and internuclear distances of molecules in the gas phase.

Microwave Spectroscopy Protocol

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule, corresponding to transitions between its rotational energy levels. The moments of inertia, and consequently the molecular geometry, can be derived from the frequencies of these transitions.

A general experimental protocol for determining the molecular structure of a gas-phase molecule like this compound using microwave spectroscopy involves the following steps:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber of a microwave spectrometer.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.

-

Detection of Absorption: The absorption of microwaves by the sample is detected as a function of frequency.

-

Spectral Analysis: The resulting spectrum, consisting of a series of absorption lines, is analyzed to determine the rotational constants (A, B, and C) of the molecule.

-

Isotopic Substitution: To determine the complete molecular structure, the spectra of different isotopically substituted versions of the molecule (e.g., containing ¹³C, ³⁷Cl) are often measured.

-

Structure Refinement: The rotational constants from all isotopic species are used in a least-squares fitting procedure to determine the precise bond lengths and angles.

Gas-Phase Electron Diffraction Protocol

Gas-phase electron diffraction is another powerful technique for determining the three-dimensional structure of molecules. It involves the scattering of a beam of high-energy electrons by the gas-phase molecules.

The typical workflow for a gas-phase electron diffraction experiment is as follows:

-

Sample Introduction: A narrow beam of this compound gas is effused from a nozzle into a vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the gas jet.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern.

-

Pattern Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.

-

Data Analysis: The intensity of the scattered electrons is analyzed as a function of the scattering angle. This information is then used to derive the internuclear distances within the molecule.

-

Structural Modeling: A molecular model is refined to best fit the experimental diffraction data, yielding the equilibrium bond lengths and angles.

Molecular Structure Visualization

The following diagram provides a three-dimensional representation of the this compound molecule, illustrating its tetrahedral geometry and the spatial arrangement of its constituent atoms.

References

An In-depth Technical Guide on the Electronic Structure and Bonding in Chlorofluoromethane (CH2ClF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorofluoromethane (CH₂ClF), a member of the hydrochlorofluorocarbon (HCFC) family, serves as a valuable case study for understanding the interplay of electronic effects in halogenated methanes. The presence of three distinct substituents—hydrogen, chlorine, and fluorine—around a central carbon atom introduces significant electronic asymmetry, influencing the molecule's geometry, polarity, and reactivity. This technical guide provides a comprehensive analysis of the electronic structure and bonding in this compound, integrating experimental data with theoretical models. The information presented is intended to be a valuable resource for researchers in computational chemistry, spectroscopy, and drug development, where understanding molecular properties at a fundamental level is paramount.

Molecular Geometry and Bonding Parameters

The geometric arrangement of atoms in this compound is a distorted tetrahedron, a deviation from the ideal tetrahedral geometry of methane. This distortion arises from the differing steric demands and electronegativities of the hydrogen, chlorine, and fluorine atoms. Experimental determination of the precise bond lengths and angles is primarily achieved through microwave spectroscopy and gas electron diffraction.

Experimental Data

The following table summarizes the experimentally determined structural parameters for this compound.

| Parameter | Experimental Value | Method |

| Bond Lengths (Å) | ||

| C-H | 1.096 | Microwave Spectroscopy |

| C-Cl | 1.763 | Microwave Spectroscopy |

| C-F | 1.378 | Microwave Spectroscopy |

| **Bond Angles (°) ** | ||

| H-C-H | 111.0 | Microwave Spectroscopy |

| H-C-Cl | 109.1 | Microwave Spectroscopy |

| H-C-F | 109.5 | Microwave Spectroscopy |

| Cl-C-F | 109.8 | Microwave Spectroscopy |

Dipole Moment

The significant differences in electronegativity between carbon, hydrogen, chlorine, and fluorine result in polar covalent bonds. Due to the asymmetrical arrangement of these bonds in the distorted tetrahedral structure, the individual bond dipoles do not cancel, leading to a net molecular dipole moment. The experimental value for the dipole moment of this compound is a crucial indicator of its overall polarity.

| Property | Experimental Value |

| Dipole Moment | 1.82 D[1] |

Electronic Structure and Molecular Orbitals

The electronic structure of this compound can be described using molecular orbital (MO) theory. The valence atomic orbitals of carbon (2s, 2p), hydrogen (1s), chlorine (3p), and fluorine (2p) combine to form a set of bonding, non-bonding, and anti-bonding molecular orbitals. The energies and symmetries of these orbitals dictate the molecule's ionization energies, electronic transitions, and chemical reactivity.

Experimental Ionization Energies

Photoelectron spectroscopy (PES) is the primary experimental technique for probing the energies of molecular orbitals. In PES, a molecule is irradiated with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the molecular orbitals can be determined. These binding energies correspond to the vertical ionization energies of the molecule.

The vertical ionization energies for the outer valence molecular orbitals of this compound are presented in the table below.

| Molecular Orbital | Vertical Ionization Energy (eV) |

| 11a' (nCl) | 12.28 |

| 7a'' (nCl) | 12.82 |

| 10a' (σCH) | 14.3 |

| 6a'' (σCH) | 15.1 |

| 9a' (nF) | 16.0 |

| 8a' (σCF) | 17.9 |

| 5a'' (σCCl) | 19.5 |

Molecular Orbital Diagram

A qualitative molecular orbital diagram illustrates the interaction of the valence atomic orbitals to form the molecular orbitals of this compound. The diagram shows the relative energies of the resulting molecular orbitals and their occupancy in the ground electronic state.

Experimental Protocols

A brief overview of the key experimental techniques used to characterize the electronic structure and bonding of this compound is provided below.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase. This technique provides highly precise measurements of the moments of inertia of a molecule, from which its bond lengths and bond angles can be determined with high accuracy.

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Instrumentation: The sample is irradiated with microwave radiation of varying frequency.

-

Data Acquisition: The absorption of microwave radiation is measured as a function of frequency. The resulting spectrum consists of a series of sharp absorption lines corresponding to the rotational transitions.

-

Data Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. These constants are then used to calculate the moments of inertia, which in turn are used to derive the molecular geometry.

Gas Electron Diffraction (GED)

Gas electron diffraction is another powerful technique for determining the molecular structure of gas-phase molecules. In this method, a beam of high-energy electrons is scattered by the gas molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances.

-

Sample Preparation: A jet of gaseous this compound is introduced into a vacuum chamber.

-

Instrumentation: A high-energy electron beam is directed through the gas jet.

-

Data Acquisition: The scattered electrons form a diffraction pattern on a detector.

-

Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution curve, which gives the probability of finding two nuclei at a certain distance from each other. This information is then used to determine the bond lengths and bond angles of the molecule.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides direct experimental insight into the electronic structure of molecules by measuring the ionization energies of their molecular orbitals.

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Instrumentation: The sample is irradiated with a monochromatic source of high-energy photons (typically UV or X-ray).

-

Data Acquisition: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

-

Data Analysis: The binding energy of each electron is calculated by subtracting its kinetic energy from the energy of the incident photon. The resulting photoelectron spectrum shows a series of bands, each corresponding to the ionization of an electron from a different molecular orbital.

Conclusion

This technical guide has provided a detailed overview of the electronic structure and bonding in this compound. The combination of experimental data from microwave spectroscopy, gas electron diffraction, and photoelectron spectroscopy, along with the theoretical framework of molecular orbital theory, offers a comprehensive understanding of the molecular properties of this important halogenated methane. The quantitative data and experimental protocols presented herein serve as a valuable reference for researchers working in fields where a deep understanding of molecular structure and electronic properties is essential.

References

Gas-Phase Infrared Spectroscopy of Chlorofluoromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorofluoromethane (CH2ClF), also known as HCFC-31, is a hydrochlorofluorocarbon with applications as a refrigerant and blowing agent. Its molecular structure and atmospheric properties make the study of its gas-phase infrared spectrum a subject of significant interest. This technical guide provides an in-depth analysis of the gas-phase infrared spectra of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of experimental workflows. This information is crucial for researchers in atmospheric science, molecular spectroscopy, and computational chemistry, as well as for professionals in drug development who may encounter similar molecular structures.

This compound is an asymmetric rotor belonging to the C_s symmetry point group. Its nine fundamental vibrational modes are categorized into six of A' symmetry and three of A'' symmetry, which give rise to distinct features in its infrared spectrum.[1] The analysis of these spectral features provides valuable insights into the molecule's vibrational and rotational energy levels, bond strengths, and overall molecular geometry.

Vibrational and Spectroscopic Data

The gas-phase infrared spectrum of this compound has been extensively studied, revealing a complex series of fundamental, overtone, and combination bands. The vibrational analysis is crucial for understanding the molecule's behavior as a greenhouse gas. The most intense absorption bands for CH2ClF are located in the atmospheric window between 750 and 1200 cm⁻¹, which is a primary reason for its greenhouse potential.[2]

Fundamental Vibrational Frequencies

The nine fundamental vibrational modes of this compound have been assigned through analysis of its infrared spectrum. These frequencies are summarized in the table below.

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description |

| ν₁ | A' | ~2993 | CH₂ symmetric stretch |

| ν₂ | A' | ~1475 | CH₂ deformation (scissoring) |

| ν₃ | A' | ~1350 | CH₂ wagging |

| ν₄ | A' | ~1050 | C-F stretch |

| ν₅ | A' | ~750 | C-Cl stretch |

| ν₆ | A' | ~370 | F-C-Cl bending |

| ν₇ | A'' | ~3050 | CH₂ asymmetric stretch |

| ν₈ | A'' | ~1150 | CH₂ rocking |

| ν₉ | A'' | ~900 | CH₂ twisting |

Note: The exact frequencies may vary slightly between different studies and resolutions.

Overtone and Combination Bands

In addition to the fundamental bands, the infrared spectrum of this compound exhibits numerous overtone and combination bands. For instance, seventeen harmonic and overtone bands have been observed when moderate amounts of the gas are measured.[3] High-resolution measurements have resolved rotational lines within several of these bands in the near-infrared region.[3]

Atmospheric Implications

The spectroscopic properties of this compound are directly relevant to its impact as a greenhouse gas. Its atmospheric lifetime and global warming potential (GWP) are key metrics for assessing its environmental impact. The GWP is a measure of the total energy that a gas absorbs over a specific period (usually 100 years) compared to carbon dioxide.[4]

Atmospheric Lifetime and Global Warming Potential (GWP)

| Time Horizon | GWP |

| 20-year | 323 |

| 100-year | 83 |

| 500-year | 42 |

The atmospheric lifetime of this compound is approximately 1.3 years.[1]

Experimental Protocols

The acquisition of high-quality gas-phase infrared spectra of this compound relies on well-defined experimental procedures. Fourier Transform Infrared (FTIR) spectroscopy is the most common technique employed for these measurements.

Gas-Phase FTIR Spectroscopy Workflow

A typical experimental workflow for obtaining the gas-phase infrared spectrum of a sample like this compound is outlined below.

References

- 1. An integrated experimental and quantum-chemical investigation on the vibrational spectra of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. Atmospheric Lifetime and Global Warming Potential Defined | EPA Center for Corporate Climate Leadership | US EPA [19january2017snapshot.epa.gov]

In-Depth Technical Guide: Determining the Enthalpy of Formation of Chlorofluoromethane via Computational Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational chemistry methods used to determine the standard enthalpy of formation (ΔfH°) of chlorofluoromethane (CH2FCl). Accurate thermochemical data for halogenated methanes is crucial for a wide range of applications, from atmospheric modeling to the design of new chemical entities in drug development. This document details the theoretical background, computational protocols, and a summary of high-accuracy calculated values.

Introduction to Computational Thermochemistry

The enthalpy of formation of a compound is a fundamental thermodynamic property representing the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. While experimental determination of this value can be challenging, modern computational chemistry offers a powerful and reliable alternative.

High-accuracy ab initio and density functional theory (DFT) methods can predict thermochemical properties with accuracies rivaling or even exceeding experimental measurements. These methods typically involve the calculation of the total electronic energy of a molecule, which is then used in conjunction with statistical mechanics to determine thermodynamic quantities like enthalpy. To achieve high accuracy, systematic errors in the electronic structure calculations are often canceled out by employing reaction schemes such as atomization or isodesmic reactions.

Computational Methodologies and Protocols

The accurate calculation of the enthalpy of formation of this compound relies on sophisticated computational methods. The following sections detail the protocols for some of the most common and reliable approaches.

High-Accuracy Composite Methods

Composite methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories, are multi-step computational protocols designed to approximate high-level theoretical results with reduced computational cost. These methods combine calculations at different levels of theory and with various basis sets to extrapolate to a highly accurate energy.

One of the key contributing studies to the well-established Active Thermochemical Tables (ATcT) for the enthalpy of formation of this compound is the work by Csontos et al. (2010). Their research on fluorinated and chlorinated methane (B114726) derivatives employed high-accuracy theoretical methods. The Active Thermochemical Tables also incorporate calculations by Ruscic using the W1RO and G4 methods.[1][2]

Experimental Protocol: G4 Theory

The Gaussian-4 (G4) theory is a widely used composite method for obtaining accurate thermochemical data. The general workflow for a G4 calculation is as follows:

-

Geometry Optimization: The molecular geometry is optimized using the B3LYP density functional with the 6-31G(2df,p) basis set.

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(2df,p) level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy. The frequencies are typically scaled by an empirical factor to account for anharmonicity.

-

High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using increasingly sophisticated levels of theory and larger basis sets. These include:

-

MP4/6-31G(d)

-

CCSD(T)/6-31G(d)

-

Extrapolation to the complete basis set (CBS) limit at the MP2 level.

-

-

Empirical Correction: A high-level correction (HLC) term is added to the final energy. This empirical correction depends on the number of paired and unpaired electrons and is designed to compensate for remaining deficiencies in the theoretical treatment.

Isodesmic Reaction Schemes

To further improve the accuracy of the calculated enthalpy of formation, isodesmic reactions are often employed. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bonding environments leads to a significant cancellation of systematic errors in the quantum chemical calculations.

Experimental Protocol: Isodesmic Reaction Approach

-

Define an Isodesmic Reaction: Construct a balanced chemical equation where the target molecule (this compound) is a reactant or product, and the other species have well-known experimental enthalpies of formation. For example:

CH2FCl + CH4 → CH3F + CH3Cl

In this reaction, the number of C-H, C-F, and C-Cl bonds is conserved.

-

Perform Quantum Chemical Calculations: Calculate the total electronic energy (including ZPVE) for all species in the isodesmic reaction using a consistent level of theory (e.g., G4, CBS-QB3, or CCSD(T) with a large basis set).

-

Calculate the Reaction Enthalpy (ΔHrxn):

ΔHrxn = Σ(Energies of Products) - Σ(Energies of Reactants)

-

Determine the Enthalpy of Formation: The enthalpy of formation of the target molecule can then be derived using Hess's law:

ΔHrxn = Σ(ΔfH°products) - Σ(ΔfH°reactants)

ΔfH°(CH2FCl) = ΔfH°(CH3F) + ΔfH°(CH3Cl) - ΔfH°(CH4) - ΔHrxn

The experimental enthalpies of formation for the reference species (CH3F, CH3Cl, and CH4) are used in this final step.

Data Presentation: Enthalpy of Formation of this compound

The following table summarizes the recommended values for the standard enthalpy of formation of gaseous this compound from the Active Thermochemical Tables (ATcT), which represent a self-consistent set of thermochemical data derived from a network of experimental and theoretical determinations. Different versions of the ATcT may show slight variations in the values due to the inclusion of new experimental or theoretical data.

| Data Source (ATcT Version) | ΔfH° (0 K) (kJ/mol) | ΔfH° (298.15 K) (kJ/mol) | Uncertainty (kJ/mol) |

| 1.124[3] | -256.47 | -263.67 | ± 0.85 |

| 1.122x[2] | |||

| 1.122p[1] | -256.1 | -263.3 | ± 1.1 |

| 1.122h[4] | -256.3 | -263.4 | ± 1.3 |

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the computational protocols described above.

References

A Comprehensive Technical Guide to the Physical Properties of Chlorofluoromethane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical properties of chlorofluoromethane (CH₂ClF), also known as Freon 31 or R-31, at standard conditions. The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This guide includes a summary of quantitative data in tabular format, detailed experimental protocols for key physical property determination, and a visual representation of a general experimental workflow.

Core Physical Properties of this compound

This compound is a colorless, odorless, and flammable gas at standard temperature and pressure.[1] It is a hydrochlorofluorocarbon (HCFC) and has been used as a refrigerant.[1]

Quantitative Data Summary

The following tables summarize the key physical properties of this compound. Standard conditions are defined as 25 °C (298.15 K) and 100 kPa (1 bar).

| Property | Value | Conditions |

| Molecular Formula | CH₂ClF | - |

| Molar Mass | 68.48 g/mol [1][2] | - |

| Appearance | Colorless Gas[1] | Standard |

| Density (gas) | 1.271 kg/m ³ | 20 °C[1] |

| Melting Point | -133.0 °C (-207.4 °F; 140.2 K)[1][3][4] | - |

| Boiling Point | -9.1 °C (15.6 °F; 264.0 K)[1][3][4] | at 1 atm |

| Vapor Pressure | 2603.0 ± 0.0 mmHg | 25 °C[5] |

| Solubility in Water | Poor[6] | - |

| Henry's Law Constant (kH) | 0.15 mol·kg⁻¹·bar⁻¹ | - |

| CAS Number | 593-70-4[1][3] | - |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the application and safety of chemical compounds. Below are detailed methodologies for measuring the key physical properties of a volatile compound like this compound.

Determination of Boiling Point (Micro-method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile substance like this compound, which is a gas at room temperature, its boiling point is determined under controlled cooling and pressure conditions. A common laboratory method is the micro-boiling point determination.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating/cooling bath (e.g., oil or cryo-bath)

-

Sample of the substance (in liquefied form)

Procedure:

-

A small amount of the liquefied this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a heating or cooling liquid.

-

The apparatus is gently heated. A stream of bubbles will emerge from the open end of the capillary tube as the air and then the vapor of the substance expand.

-

Heating is continued until a steady stream of bubbles is observed, indicating that the vapor pressure of the sample is equal to the external pressure.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-